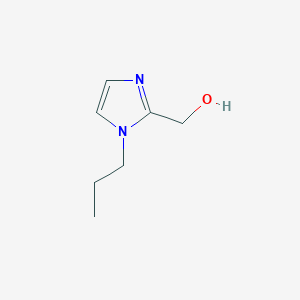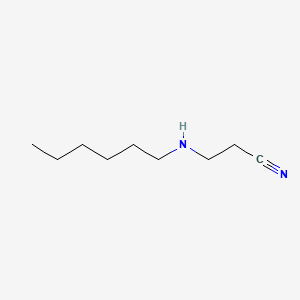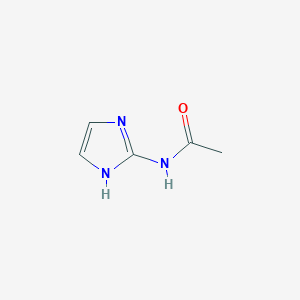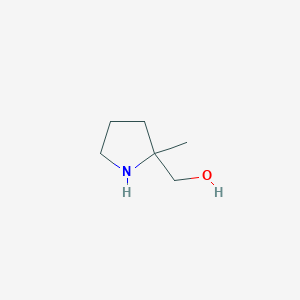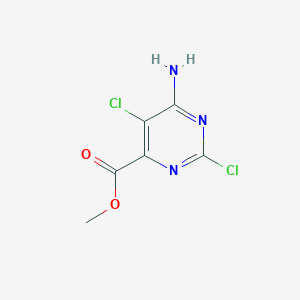
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate
Übersicht
Beschreibung
“Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H5Cl2N3O2 . It belongs to the class of pyrimidine-based molecules.
Synthesis Analysis
Several methods have been reported for the synthesis of this compound. One method involves the use of ammonium hydroxide in tetrahydrofuran (THF) at 0°C . The reaction mixture is stirred for 1 hour, filtered, and the residue is washed with hexane to afford the title compound . Another method involves bubbling ammonia through a solution of 2,5,6-trichloro-pyrimidine-4-carboxylic acid methyl ester in p-dioxane .
Molecular Structure Analysis
The linear structure formula for this compound is C6H5Cl2N3O2 .
Chemical Reactions Analysis
This compound can undergo Suzuki coupling reactions . In one such reaction, it was combined with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, methanol, 4-methyl-2-pentanone, and acetonitrile .
Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 168 - 170°C . Its molecular weight is 222.03 .
Wissenschaftliche Forschungsanwendungen
- Application : Dichloropyrimidines are used as starting reagents for the synthesis of disubstituted pyrimidines .
- Method of Application : This involves tandem amination and Suzuki-Miyaura cross-coupling .
- Results : The result is the formation of disubstituted pyrimidines .
- Application : Dichloropyrimidines are used as intermediates in pharmaceutical synthesis .
- Method of Application : The specific methods of application in pharmaceutical synthesis can vary widely depending on the target compound .
- Results : The result is the production of various pharmaceutical compounds .
Scientific Field: Organic Synthesis
Scientific Field: Pharmaceutical Chemistry
- Application : Dichloropyrimidines are used in biarylpyrimidine synthesis involving biaryl cross-coupling .
- Method of Application : The specific methods of application can vary widely depending on the target compound .
- Results : The result is the production of various biarylpyrimidines .
- Application : Dichloropyrimidines are used as intermediates in agrochemical synthesis .
- Method of Application : The specific methods of application in agrochemical synthesis can vary widely depending on the target compound .
- Results : The result is the production of various agrochemical compounds .
- Application : Dichloropyrimidines are used as intermediates in dyestuff synthesis .
- Method of Application : The specific methods of application in dyestuff synthesis can vary widely depending on the target compound .
- Results : The result is the production of various dyestuff compounds .
- Application : Pyrimidine derivatives, including dichloropyrimidines, are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
- Method of Application : The specific methods of application can vary widely depending on the target compound .
- Results : These versatile biological activities include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Scientific Field: Biarylpyrimidine Synthesis
Scientific Field: Agrochemical Synthesis
Scientific Field: Dyestuff Synthesis
Scientific Field: Pharmacology
- Application : Dichloropyrimidines are used as intermediates in the synthesis of materials .
- Method of Application : The specific methods of application in material synthesis can vary widely depending on the target compound .
- Results : The result is the production of various materials .
- Application : Pyrimidine derivatives, including dichloropyrimidines, are found in nature as flavors and fragrances .
- Method of Application : The specific methods of application can vary widely depending on the target compound .
- Results : These compounds contribute to the flavor and fragrance profiles of various natural products .
- Application : Pyrimidine derivatives, including dichloropyrimidines, are found in DNA and RNA .
- Method of Application : The specific methods of application can vary widely depending on the target compound .
- Results : These compounds are essential for the structure and function of DNA and RNA .
- Application : Pyrimidine derivatives, including dichloropyrimidines, are used in the development of antifolate therapeutics .
- Method of Application : The specific methods of application can vary widely depending on the target compound .
- Results : These compounds have been used to develop treatments for various diseases .
- Application : Pyrimidine derivatives, including dichloropyrimidines, are used in the development of tyrosine kinase inhibitors .
- Method of Application : The specific methods of application can vary widely depending on the target compound .
- Results : These compounds have been used to develop treatments for various diseases .
- Application : Pyrimidine derivatives, including dichloropyrimidines, are used in the development of antimicrobial agents .
- Method of Application : The specific methods of application can vary widely depending on the target compound .
- Results : These compounds have been used to develop treatments for various diseases .
Scientific Field: Material Science
Scientific Field: Flavor and Fragrance Chemistry
Scientific Field: DNA and RNA Synthesis
Scientific Field: Antifolate Therapeutics
Scientific Field: Tyrosine Kinase Inhibitors
Scientific Field: Antimicrobial Agents
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(7)4(9)11-6(8)10-3/h1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUYMEGMXJWEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310212 | |
| Record name | methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate | |
CAS RN |
502142-81-6 | |
| Record name | methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




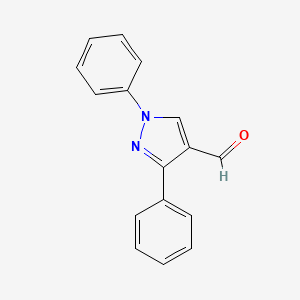



![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)
